Hydroxyachillin
Description
Contextualization of Hydroxyachillin within Natural Product Chemistry
This compound belongs to the class of sesquiterpene lactones, a diverse group of secondary metabolites found in various plant species. ontosight.aiontosight.ai These compounds are characterized by a 15-carbon skeleton and a lactone ring. Specifically, this compound is classified as a guaianolide sesquiterpene lactone. ontosight.ai Natural products, like this compound, have historically been a crucial source of lead compounds in drug discovery, exhibiting a wide range of biological activities. ku.edu The study of such compounds is a cornerstone of natural product chemistry, which involves the isolation, structure elucidation, and investigation of the biological properties of chemical substances produced by living organisms. ku.edumdpi.com
This compound has been isolated from several plant genera, most notably Tanacetum and Achillea. nih.govpensoft.netnih.gov For instance, it has been identified as an active principle in Tanacetum microphyllum. nih.gov It has also been reported in various Artemisia species, including Artemisia austriaca and Artemisia xerophytica. mdpi.comnih.gov The presence of this compound in these plants, often used in traditional medicine, has spurred interest in its potential pharmacological applications. nih.govmdpi.com
Historical Trajectory of Research on this compound
Early research on this compound focused on its isolation from plant sources and the determination of its chemical structure. The compound, also known by synonyms such as Austricin and Desacetylmatricarin, was identified in plants from the Compositae (Asteraceae) family. ontosight.ainih.govnih.gov A significant milestone in this compound research was its isolation from Tanacetum microphyllum, a plant used in folk medicine for its anti-inflammatory properties. nih.gov
Subsequent studies delved into the pharmacological activities of this compound. A notable early finding was its marked anti-inflammatory activity, demonstrated in carrageenan-induced paw edema in mice. nih.gov This discovery provided a scientific basis for the traditional use of plants containing this compound. Further in vitro experiments revealed that this compound acts as a dual inhibitor of cyclooxygenase and soybean lipoxygenase, key enzymes in the inflammatory pathway. nih.gov The stereochemistry of this compound was also a subject of investigation, with circular dichroism measurements being used to revise the configuration of the C-5 hydrogen to the 5α configuration. cdnsciencepub.com The crystal structure of the related compound 8-α-hydroxyachillin has also been reported. iucr.org
Current Paradigms and Challenges in this compound Scholarly Inquiry
Current research on this compound continues to explore its biological potential, with a particular focus on its anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai However, several challenges remain in the scholarly inquiry of this compound.
One of the primary challenges is the need for more extensive in vivo studies to validate the promising in vitro results. While early studies demonstrated anti-inflammatory effects in animal models, further research is required to understand its efficacy and mechanisms of action in more complex biological systems. nih.gov Another challenge lies in the synthesis of this compound and its analogs. The complex stereochemistry of the molecule makes its total synthesis a difficult task, which can hinder the development of structure-activity relationship studies and the production of larger quantities for extensive biological testing.
Furthermore, while the anti-inflammatory properties are the most studied, the full spectrum of its biological activities is yet to be completely elucidated. ontosight.aiontosight.ai Investigating its potential in other therapeutic areas, such as oncology and infectious diseases, remains an active area of research. ontosight.aiacgpubs.org A significant hurdle in natural product research, including that of this compound, is the often low yield of the compound from natural sources, making large-scale production challenging. nih.gov
Methodological Frameworks Employed in this compound Investigations
The investigation of this compound employs a range of established methodological frameworks common in natural product chemistry. nih.govwisdomlib.orgresearchgate.netmdpi.com The initial step typically involves the extraction of the compound from plant material using various solvents, followed by purification using chromatographic techniques such as thin-layer chromatography (TLC) and column chromatography. maas.edu.mm
Once isolated, the structural elucidation of this compound is achieved through a combination of spectroscopic techniques. maas.edu.mmresearchgate.net These include one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and NOESY), which provide detailed information about the connectivity and stereochemistry of the molecule. researchgate.netresearchgate.net Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the molecular formula. researchgate.netuni-saarland.de Infrared (IR) spectroscopy is also employed to identify functional groups present in the molecule. researchgate.net
The biological activity of this compound is assessed using a variety of in vitro and in vivo assays. researchgate.net For example, its anti-inflammatory activity has been evaluated using models such as carrageenan-induced paw edema in mice and by measuring its inhibitory effects on enzymes like cyclooxygenase and lipoxygenase. nih.gov Cytotoxicity assays against various cancer cell lines are used to investigate its potential anticancer properties. acgpubs.org
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H18O4 | nih.gov |
| Molecular Weight | 262.30 g/mol | nih.gov |
| IUPAC Name | (3R,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | nih.gov |
| InChIKey | YMUOZXZDDBRJEP-SSGZPDKPSA-N | nih.gov |
| CAS Number | 35879-92-6 | nih.gov |
Table 2: Reported Biological Activities of this compound
| Biological Activity | Finding | Source |
| Anti-inflammatory | Marked activity in carrageenan-induced paw edema in mice. Dual inhibitor of cyclooxygenase and soybean lipoxygenase. | nih.gov |
| Anticancer | Exhibits cytotoxic activity against cancer cell lines. | ontosight.aiacgpubs.org |
| Antimicrobial | Has demonstrated activity against various microorganisms. | ontosight.aiontosight.ai |
Table 3: Plant Sources of this compound
| Plant Species | Family | Reference |
| Tanacetum microphyllum | Compositae (Asteraceae) | nih.gov |
| Artemisia austriaca | Asteraceae | mdpi.com |
| Artemisia xerophytica | Asteraceae | nih.gov |
| Achillea impatiens | Asteraceae | nih.gov |
| Achillea millefolium | Asteraceae | nih.gov |
| Achillea frigida | Asteraceae | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
35879-92-6 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(3R,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione |
InChI |
InChI=1S/C15H18O4/c1-6-4-10(17)13-8(3)15(18)19-14(13)12-7(2)5-9(16)11(6)12/h5,8,10,12-14,17H,4H2,1-3H3/t8-,10+,12+,13-,14-/m1/s1 |
InChI Key |
YMUOZXZDDBRJEP-SSGZPDKPSA-N |
SMILES |
CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)O |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O |
Canonical SMILES |
CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)O |
Synonyms |
austricin desacetylmatricarin hydroxyachillin |
Origin of Product |
United States |
Isolation, Purification, and Advanced Analytical Characterization of Hydroxyachillin
Methodologies for the Extraction and Isolation of Hydroxyachillin from Biological Matrices
The initial step in studying this compound involves its extraction from the plant matrix and subsequent isolation to obtain a pure compound. This process is crucial as the complexity of the natural source material necessitates efficient and selective techniques to separate the target molecule from a myriad of other phytochemicals. mdpi.com
Solvent-Based Extraction Techniques
The extraction of this compound from its natural plant sources typically begins with solvent-based methods. These techniques are foundational in natural product chemistry, aiming to efficiently remove the desired compound from the solid plant material. frontiersin.org The choice of solvent is critical and is often guided by the polarity of the target compound. For sesquiterpenoid lactones like this compound, solvents of intermediate polarity are generally effective.
Commonly employed methods include maceration, Soxhlet extraction, and accelerated solvent extraction (ASE®). frontiersin.orgthermofisher.com
Maceration: This simple technique involves soaking the plant material in a chosen solvent for an extended period. frontiersin.org
Soxhlet Extraction: This method provides a continuous extraction with fresh solvent, which can enhance efficiency. frontiersin.org
Accelerated Solvent Extraction (ASE®): A more modern and efficient technique, ASE utilizes elevated temperatures and pressures to expedite the extraction process, often leading to higher yields in a shorter time with reduced solvent consumption. thermofisher.comresearchgate.net
The selection of the extraction solvent is a critical parameter. While various organic solvents can be used, the ideal solvent will have a high affinity for this compound while minimizing the co-extraction of undesirable compounds. scielo.br The efficiency of the extraction can be influenced by factors such as the particle size of the plant material, the solvent-to-solid ratio, and the extraction time and temperature. researchgate.netscielo.br
| Extraction Technique | Principle | Advantages | Disadvantages |
| Maceration | Soaking of plant material in a solvent. frontiersin.org | Simple, low cost. frontiersin.org | Time-consuming, may result in lower yield. |
| Soxhlet Extraction | Continuous extraction with fresh solvent using a specialized apparatus. frontiersin.org | More efficient than maceration. frontiersin.org | Can be time-consuming, potential for thermal degradation of compounds. lcms.cz |
| Accelerated Solvent Extraction (ASE®) | Use of solvents at elevated temperatures and pressures. thermofisher.com | Fast, efficient, reduced solvent consumption. thermofisher.comresearchgate.net | Requires specialized equipment. |
Advanced Chromatographic Separation Protocols for this compound Purification
Following initial extraction, the crude extract containing this compound is a complex mixture that requires further purification. Advanced chromatographic techniques are indispensable for isolating this compound to a high degree of purity. researchgate.net These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. openaccessjournals.com
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the final purification and purity assessment of natural products like this compound. openaccessjournals.comnih.gov HPLC offers high resolution and sensitivity, making it ideal for separating structurally similar compounds. nih.govchromtech.com
For the purification of this compound, reversed-phase HPLC (RP-HPLC) is often employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. americanpeptidesociety.org The separation is based on the hydrophobicity of the compounds, with more nonpolar compounds being retained longer on the column. americanpeptidesociety.org The purity of the isolated this compound can be determined by the presence of a single, sharp peak in the chromatogram, often verified using a UV detector or a more universal detector like a diode array detector (DAD) which can also provide spectral information. nih.gov
| HPLC Parameter | Typical Conditions for Sesquiterpenoid Lactone Purification |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of water and acetonitrile or methanol |
| Detection | UV at a specific wavelength (e.g., 210-220 nm) or DAD |
| Flow Rate | Typically 1.0 mL/min for analytical scale |
Beyond HPLC, other advanced chromatographic techniques can be applied to the purification of natural products like this compound.
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can sometimes cause irreversible adsorption and degradation of sensitive compounds. tandfonline.comspringernature.commdpi.com CCC relies on partitioning the components of a mixture between two immiscible liquid phases. mdpi.comnih.gov This technique is particularly advantageous for the large-scale separation of natural products and can be a valuable step in the purification workflow for this compound. nih.govresearchgate.net
Supercritical Fluid Chromatography (SFC) is a powerful normal-phase chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. teledynelabs.comsepscience.commdpi.com SFC offers several advantages, including faster separations, reduced organic solvent consumption, and unique selectivity compared to HPLC. lcms.czwaters.com For the purification of complex natural product extracts containing compounds like this compound, SFC can provide complementary separation to reversed-phase techniques, aiding in the isolation of pure compounds. lcms.czwaters.com
High-Performance Liquid Chromatography (HPLC) Methodologies for this compound Purity Assessment
Spectroscopic and Spectrometric Approaches for Comprehensive this compound Structural Elucidation
Once this compound has been isolated in a pure form, its chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic and spectrometric techniques that provide detailed information about the molecule's connectivity and stereochemistry. waset.orgwaset.org
Spectroscopic analysis is fundamental to the characterization of chemical structures. researchgate.net Techniques such as Fourier-transform infrared (FTIR) and ultraviolet-visible (UV-Vis) spectroscopy can provide initial information about the functional groups present and the chromophoric system of the molecule. sevenstarpharm.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including complex natural products like this compound. springernature.comresearchgate.netstanford.edu NMR provides detailed information about the carbon-hydrogen framework of the molecule. slideshare.net
For complete structural assignment, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are typically performed.
¹H NMR: Provides information about the number, environment, and connectivity of protons.
¹³C NMR: Shows the number and types of carbon atoms in the molecule. slideshare.net
DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. wordpress.com
The stereochemical assignment of this compound, which involves determining the three-dimensional arrangement of its atoms, is a critical aspect of its structural elucidation. qd-latam.com The relative stereochemistry can often be deduced from the analysis of coupling constants in the ¹H NMR spectrum and through NOESY experiments. nih.govnih.gov The magnitude of proton-proton coupling constants can provide information about the dihedral angles between adjacent protons, which in turn helps to define the relative configuration of chiral centers. qd-latam.com NOESY data reveals which protons are close to each other in space, allowing for the construction of a 3D model of the molecule and the assignment of its relative stereochemistry. wordpress.comnih.gov In some cases, comparison of NMR data with that of known, structurally related compounds can also aid in the stereochemical assignment. nih.gov
| NMR Experiment | Information Obtained |
| ¹H NMR | Chemical shift, integration, and coupling constants of protons. |
| ¹³C NMR | Chemical shifts of carbon atoms. slideshare.net |
| COSY | ¹H-¹H correlations through bonds. |
| HSQC | Direct ¹H-¹³C correlations. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). |
| NOESY | ¹H-¹H correlations through space, used for stereochemistry. wordpress.com |
Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC) Applied to this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules like this compound. researchgate.netemerypharma.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of the hydrogen and carbon atoms within the molecule. emerypharma.comnumberanalytics.com However, for complex structures, 1D NMR spectra can be crowded and difficult to interpret fully. creative-biostructure.com
This is where two-dimensional (2D) NMR techniques become indispensable. creative-biostructure.comslideshare.net These methods spread the NMR signals across two frequency dimensions, revealing correlations between different nuclei and providing a more detailed picture of the molecular framework. creative-biostructure.com
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (³JHH). emerypharma.comsdsu.edu In the COSY spectrum, cross-peaks appear between the signals of coupled protons, allowing for the tracing of proton-proton connectivity networks within the molecule. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These heteronuclear experiments correlate the chemical shifts of protons directly attached to carbon atoms. libretexts.orgcolumbia.edu An HSQC/HMQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks indicating which proton is bonded to which carbon. sdsu.edulibretexts.org This is crucial for assigning the carbon signals based on the more easily assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful heteronuclear technique reveals long-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edulibretexts.org HMBC is instrumental in connecting different structural fragments of the molecule that are not directly bonded, helping to piece together the complete carbon skeleton. columbia.edu
Through the combined interpretation of these 1D and 2D NMR experiments, the planar structure of this compound can be meticulously assembled. researchgate.netdoi.orgresearchgate.net
Table 1: Key 2D NMR Techniques for this compound Structural Elucidation
| Technique | Type | Information Provided |
| COSY | Homonuclear | Shows proton-proton (¹H-¹H) couplings, revealing adjacent protons. sdsu.edu |
| HSQC/HMQC | Heteronuclear | Correlates directly bonded proton-carbon (¹H-¹³C) pairs. sdsu.educolumbia.edu |
| HMBC | Heteronuclear | Shows long-range (2-3 bond) correlations between protons and carbons, connecting molecular fragments. sdsu.educolumbia.edu |
Mass Spectrometry (MS) Techniques for this compound Fragmentomics and Metabolite Profiling
Mass spectrometry (MS) is another vital analytical tool for the characterization of this compound. researchgate.net It provides information about the molecule's mass and can be used to deduce its elemental composition and study its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for this compound Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.commeasurlabs.com This precision allows for the determination of the exact mass of this compound. researchgate.net From this exact mass, the elemental composition (the precise number of carbon, hydrogen, and oxygen atoms) can be calculated, providing a definitive molecular formula. measurlabs.cominnovareacademics.in The molecular formula for this compound is C₁₅H₁₈O₄, and its exact mass is 262.1205 Da. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis of this compound
Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z are selected and then fragmented. wikipedia.orgnationalmaglab.org The resulting fragment ions are then analyzed by a second mass spectrometer. eag.com This process provides valuable structural information by revealing how the molecule breaks apart. The fragmentation pattern is like a fingerprint for the molecule and can be used to confirm its identity and elucidate its structure. nationalmaglab.org By analyzing the fragments produced from this compound, researchers can deduce the connectivity of its various structural components.
X-ray Crystallography for Crystalline Structure Determination of this compound
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained. mpg.de This technique involves directing a beam of X-rays onto a crystal and analyzing the resulting diffraction pattern. From this pattern, the electron density within the crystal can be mapped, revealing the precise position of each atom in the molecule. mpg.de
While obtaining high-quality crystals of natural products can be challenging, a successful X-ray crystallographic analysis provides unambiguous proof of the molecule's relative and absolute stereochemistry. molaid.com In the case of this compound, X-ray diffraction data has been used to confirm its structure. doi.orgmolaid.com
Biosynthesis and Metabolic Pathways of Hydroxyachillin
Enzymatic Pathways Leading to Hydroxyachillin Formation in Biological Systems
The enzymatic cascade responsible for constructing the this compound molecule begins with a universal precursor and proceeds through a series of modifications to yield the final complex structure.
The universal precursor for all sesquiterpene lactones, including this compound, is farnesyl pyrophosphate (FPP). wur.nltandfonline.com FPP is synthesized in the cytoplasm via the mevalonate (B85504) (MVA) pathway. mdpi.comicm.edu.pl The initial committed step in the biosynthesis of most sesquiterpene lactones found in the Asteraceae family is the cyclization of FPP to form a germacrene A skeleton. wur.nltandfonline.com This reaction is catalyzed by the enzyme germacrene A synthase (GAS). tandfonline.comnih.govnih.gov
Following the formation of germacrene A, a series of oxidation reactions occur. A key enzyme in this process is germacrene A oxidase (GAO), a cytochrome P450 monooxygenase (CYP). tandfonline.comnih.gov GAO catalyzes a three-step oxidation of germacrene A at the C12 methyl group to form germacrene A acid. tandfonline.comnih.govnih.gov Germacrene A acid is a critical branch point intermediate in the biosynthesis of various sesquiterpene lactones. tandfonline.com
The subsequent steps are believed to involve the formation of a germacranolide intermediate, such as costunolide (B1669451). The formation of the lactone ring in costunolide is catalyzed by another cytochrome P450 enzyme, costunolide synthase (COS), which hydroxylates germacrene A acid at the C6 position, leading to spontaneous lactonization. tandfonline.comoup.comoup.com From a germacranolide like costunolide, the pathway then diverges to form various skeletal types, including the guaianolides. The conversion of the germacrane (B1241064) skeleton to the guaianolide skeleton is thought to be catalyzed by a specific cytochrome P450 enzyme. For instance, kauniolide (B3029866) synthase, a P450 enzyme, has been shown to convert costunolide into the guaianolide kauniolide. tandfonline.comnih.gov The final step to yield this compound would involve a specific hydroxylation at the C8 position, a reaction also likely catalyzed by a cytochrome P450 enzyme. acs.orgnih.govacs.org
Table 1: Proposed Early Biosynthetic Steps of this compound
| Step | Precursor | Product | Key Enzyme Class |
| 1 | Farnesyl Pyrophosphate (FPP) | Germacrene A | Sesquiterpene Synthase (e.g., Germacrene A Synthase - GAS) |
| 2 | Germacrene A | Germacrene A Acid | Cytochrome P450 (e.g., Germacrene A Oxidase - GAO) |
| 3 | Germacrene A Acid | Costunolide | Cytochrome P450 (e.g., Costunolide Synthase - COS) |
| 4 | Costunolide | Guaianolide Skeleton | Cytochrome P450 (e.g., Kauniolide Synthase-like) |
| 5 | Guaianolide Intermediate | This compound | Cytochrome P450 (C8-hydroxylase) |
The key enzymes in the biosynthesis of this compound are sesquiterpene synthases and cytochrome P450 monooxygenases.
The identification and characterization of genes encoding biosynthetic enzymes for natural products like this compound often rely on a combination of molecular biology techniques. A common strategy involves the creation of cDNA libraries from plant tissues known to produce the compound of interest, such as the glandular trichomes of Achillea or Artemisia species. nih.govnih.gov
Putative genes for sesquiterpene synthases and cytochrome P450s can be identified from these libraries through sequence homology to known terpene biosynthesis genes. nih.gov Once candidate genes are identified, full-length cDNAs can be obtained using techniques like Rapid Amplification of cDNA Ends (RACE)-PCR. researchgate.net
To confirm the function of these candidate genes, they are typically cloned into expression vectors and heterologously expressed in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae), or transiently expressed in plants like Nicotiana benthamiana. nih.govresearchgate.netresearchgate.net The recombinant enzymes produced can then be assayed for their catalytic activity with the presumed substrates (e.g., FPP for a GAS, or germacrene A for a GAO). The products of these enzymatic reactions are then analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enzyme's function. nih.govresearchgate.net
Table 2: General Techniques for Cloning and Expression of Biosynthetic Enzymes
| Technique | Purpose |
| cDNA Library Construction | To obtain a collection of all expressed genes from a specific tissue. |
| PCR with Degenerate Primers | To amplify gene fragments based on conserved sequences of known enzyme families. |
| RACE-PCR | To obtain the full-length sequence of a gene from a known partial sequence. |
| Heterologous Expression | To produce the enzyme of interest in a host organism for functional characterization. |
| In Vitro Enzyme Assays | To test the catalytic activity of the purified recombinant enzyme with specific substrates. |
| GC-MS / LC-MS Analysis | To identify the products of the enzymatic reaction. |
Mechanistic studies of biosynthetic enzymes aim to understand how they catalyze their specific chemical transformations. For sesquiterpene synthases like GAS, this involves studying the intricate carbocation chemistry that leads to the formation of the cyclic sesquiterpene skeleton from the linear FPP precursor.
For cytochrome P450 enzymes like GAO and COS, mechanistic studies focus on the regio- and stereospecificity of the hydroxylation reactions they catalyze. oup.comacs.org These studies often involve the use of isotope labeling to trace the fate of atoms during the reaction. Site-directed mutagenesis can be employed to identify key amino acid residues in the enzyme's active site that are crucial for substrate binding and catalysis. Structural biology techniques, such as X-ray crystallography, can provide a three-dimensional view of the enzyme's active site, offering insights into how it recognizes its substrate and facilitates the reaction. researchgate.net While specific mechanistic studies on the enzymes leading to this compound are not yet available, the principles learned from other well-characterized sesquiterpene lactone biosynthetic enzymes provide a framework for understanding these processes. researchgate.net
Characterization of Key Biosynthetic Enzymes Involved in this compound Production
Gene Cloning and Expression of this compound Biosynthesis Enzymes (General techniques for natural product biosynthesis)
Genetic Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the genetic level to ensure it is synthesized in the correct tissues, at the appropriate developmental stage, and in response to specific environmental cues.
Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, is a powerful tool for identifying genes involved in a specific biosynthetic pathway. frontiersin.orgnih.govfrontiersin.org By comparing the transcriptomes of different plant tissues (e.g., leaves vs. roots), developmental stages, or plants grown under different conditions (e.g., with or without stress), researchers can identify genes whose expression patterns correlate with the accumulation of the compound of interest. nih.govnih.gov
For this compound, a comparative transcriptomic analysis of an Achillea or Artemisia species that produces this compound could reveal candidate genes for its biosynthesis. For example, by comparing the transcriptomes of glandular trichomes (where sesquiterpene lactones are often synthesized) with other tissues, one could identify highly expressed sesquiterpene synthase and cytochrome P450 genes that are likely involved in this compound formation. nih.govfrontiersin.org Furthermore, transcriptomic data can reveal co-expressed genes, which may include transcription factors that regulate the pathway. nih.gov
This approach has been successfully used to identify genes involved in the biosynthesis of other sesquiterpene lactones. nih.govfrontiersin.orgresearchgate.netacademicjournals.org The identification of a gene cluster where multiple biosynthetic genes are located in close proximity on the chromosome can also be facilitated by transcriptomic and genomic analyses. researchgate.net
Table 3: Transcription Factor Families Implicated in Regulating Sesquiterpene Lactone Biosynthesis
| Transcription Factor Family | General Role in Plant Metabolism |
| MYB | Regulation of secondary metabolism, development, and stress responses. |
| bHLH (basic Helix-Loop-Helix) | Involved in a wide range of developmental processes and metabolic pathways. |
| WRKY | Primarily associated with plant defense responses and stress signaling. |
| AP2/ERF (APETALA2/Ethylene Responsive Factor) | Regulation of development, and responses to biotic and abiotic stress. |
Epigenetic Modulations Affecting this compound Biosynthesis
The biosynthesis of complex secondary metabolites like this compound, a sesquiterpene lactone, is intricately regulated within the plant cell. Emerging evidence suggests that epigenetic mechanisms play a crucial role in controlling the expression of genes involved in natural product synthesis. nih.gov These processes, which include DNA methylation and histone modifications, can alter gene expression without changing the underlying DNA sequence. researchgate.net In fungi, which have been a primary focus of this research, epigenetic regulation is known to control the activation and suppression of entire biosynthetic gene clusters (BGCs), often leading to the production of novel or increased quantities of secondary metabolites. nih.govresearchgate.net
Epigenetic control mechanisms are vital for cellular homeostasis but can also limit the production of secondary metabolites under standard laboratory conditions. nih.gov Techniques targeting these epigenetic markers, such as the use of chemical modulators, have been developed to unlock this biosynthetic potential. researchgate.netrsc.org For instance, inhibitors of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) can be added to cultures to activate silent or lowly-expressed BGCs. researchgate.netacs.org This approach has successfully led to the enhanced production of diverse fungal natural products. nih.gov
While much of the pioneering work has been in fungi, these principles are applicable to other eukaryotic organisms, including plants. nih.gov Histone modifications, such as acetylation and methylation, are key epigenetic markers. rsc.org Increased histone acetylation is generally associated with a more open chromatin structure (euchromatin), which allows for the transcription of genes within a BGC. rsc.org Studies in Aspergillus nidulans have shown that deleting the histone deacetylase gene hdaA resulted in significantly increased production of known metabolites like penicillin. rsc.org This demonstrates that shifting the cellular environment towards a more euchromatic state can globally activate secondary metabolite clusters. rsc.org
Although direct epigenetic studies on the this compound biosynthetic pathway are not extensively documented, the general principles of natural product regulation strongly suggest its involvement. The genes responsible for the multi-step conversion of farnesyl pyrophosphate to this compound are likely organized in a BGC. The expression of this cluster could be influenced by the plant's developmental stage or in response to environmental stressors, with epigenetic modifications serving as the switch.
Table 1: Key Epigenetic Mechanisms and Their Potential Role in Natural Product Biosynthesis
| Epigenetic Mechanism | Description | Potential Effect on this compound Biosynthesis | Supporting Evidence Principle |
| Histone Acetylation | The addition of acetyl groups to histone tails, typically leading to a more open chromatin structure. | Activation of the this compound biosynthetic gene cluster by making it more accessible to transcription factors. | Deletion of histone deacetylase genes in fungi has been shown to increase the production of other secondary metabolites. rsc.org |
| DNA Methylation | The addition of a methyl group to DNA, often at CpG islands in promoter regions, typically leading to gene silencing. | Suppression of the this compound biosynthetic gene cluster. The use of DNMT inhibitors could potentially increase its production. | Polyphenols and flavonoids found in plants can act as natural DNA methylation modifiers. mdpi.com |
| Chromatin Remodeling | The alteration of chromatin structure to control gene accessibility. | Regulation of the entire this compound gene cluster's expression in response to developmental or environmental signals. | ATP-dependent chromatin remodeling complexes can displace nucleosomes to modulate gene expression. rsc.org |
Metabolic Flux Analysis of this compound within Biological Organisms
Metabolic Flux Analysis (MFA) is a powerful quantitative methodology used to investigate the rates of metabolic reactions within a biological system. creative-proteomics.com It provides a detailed map of how metabolites are converted through various interconnected pathways, offering insights that go beyond simple measurements of metabolite concentrations. creative-proteomics.comresearchgate.net By quantifying the flow, or flux, of molecules, researchers can understand the dynamics of cellular metabolism, identify potential bottlenecks, and pinpoint rate-limiting steps in a biosynthetic pathway. researchgate.netmdpi.com This information is crucial for metabolic engineering efforts aimed at enhancing the production of valuable natural products. researchgate.netnih.gov
The core principle of MFA is to use a metabolic network model along with experimental data, often from stable isotope labeling experiments, to calculate the intracellular fluxes. researchgate.net This allows for the determination of not just the presence of metabolites but their actual rates of production and consumption. researchgate.net For a complex secondary metabolite like this compound, MFA could provide critical information for optimizing its yield in a plant or a heterologous production system.
Applying MFA to this compound biosynthesis would involve:
Constructing a Metabolic Network: This includes the central carbon metabolism providing the primary precursor, acetyl-CoA, the mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathway generating the C15 precursor farnesyl pyrophosphate (FPP), and the specific downstream enzymatic steps leading to this compound.
Isotope Labeling Experiments: The producing organism would be fed a stable isotope-labeled substrate, such as ¹³C-glucose.
Analytical Measurement: The labeling patterns in downstream metabolites, including this compound and its intermediates, would be measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). researchgate.net
Flux Calculation: Using computational models, the measured labeling patterns are used to solve for the unknown flux values throughout the network. creative-proteomics.com
This analysis can reveal how carbon is distributed between primary metabolism (for growth) and secondary metabolism (for this compound production). nih.gov It can identify inefficient enzymatic steps or competing pathways that divert precursors away from the target compound. mdpi.com Armed with this quantitative data, metabolic engineers can strategically overexpress genes for rate-limiting enzymes or suppress genes in competing pathways to redirect metabolic flux towards increased this compound synthesis. creative-proteomics.comoup.com
In Vitro Reconstruction of this compound Biosynthetic Modules
The elucidation of a complex biosynthetic pathway, such as that for this compound, can be significantly advanced through the in vitro reconstruction of its enzymatic modules. researchgate.net This cell-free synthetic biology approach involves purifying the individual enzymes of a pathway and combining them in a controlled environment with the necessary substrates and co-factors to produce the final compound or its intermediates. researchgate.netdoaj.org Unlike studies in living organisms (in vivo) or heterologous expression systems, in vitro reconstruction offers a clear, mechanistic understanding of each enzymatic step without the interference of competing cellular processes. researchgate.netnih.gov
The process of reconstructing the this compound pathway would begin with the identification of the candidate genes within its biosynthetic gene cluster (BGC). rsc.org These genes, encoding enzymes such as a terpene synthase, cytochrome P450 monooxygenases, and acyltransferases, would be cloned and expressed to produce purified proteins. researchgate.net
Key steps in the in vitro reconstruction would include:
Enzyme Production: Expressing and purifying each enzyme of the proposed pathway, from the initial farnesyl pyrophosphate (FPP) cyclization to the final hydroxylation and acylation steps.
Stepwise Reconstitution: Combining the enzymes sequentially to identify intermediates and confirm the function of each protein. For example, combining the germacrene A synthase with FPP would be expected to yield germacrene A. plos.org Subsequent additions of specific P450s and other enzymes would build the molecular scaffold towards this compound.
Full Pathway Reconstruction: Combining all the necessary purified enzymes and substrates in a "one-pot" reaction to demonstrate the complete synthesis of this compound from its primary precursor. nih.gov
This methodology has been widely used to characterize the biosynthesis of other complex natural products, including polyketides and nonribosomal peptides. researchgate.net It allows researchers to overcome challenges such as low expression of BGCs in native organisms, protein degradation, or the toxicity of intermediates to a host cell. nih.gov For this compound, this approach could definitively establish its complete biosynthetic pathway, characterize the function of each enzyme, identify any unstable intermediates, and provide a platform for enzyme engineering to create novel analogues of the parent molecule. rsc.org
Comparative Biosynthetic Studies of this compound in Different Plant Species
This compound is a sesquiterpene lactone found in several species within the Asteraceae family, particularly in the genera Achillea and Tanacetum. knapsackfamily.compensoft.net Comparative studies of the chemical profiles of these plants reveal significant variation in the content and composition of sesquiterpene lactones, including this compound. This variation can be attributed to genetic differences between species, as well as environmental factors and developmental stages. frontiersin.orgresearchgate.net
For example, various Achillea species are known producers of guaianolide-type sesquiterpene lactones. This compound (also known as 8α-hydroxyachillin) and its acetylated derivative, acetoxyachillin, have been isolated from Achillea lanulosa. knapsackfamily.comknapsackfamily.com The compound has also been identified in Achillea collina and Achillea millefolium. knapsackfamily.comresearchgate.net Within the genus Tanacetum, 8α-hydroxyachillin has been reported in Tanacetum macrophyllum. pensoft.net
The biosynthesis of sesquiterpene lactones is known to be localized in specific plant tissues, often in glandular trichomes. plos.orgmdpi.com Studies on Arnica montana, another Asteraceae species, have shown that the concentration and profile of its sesquiterpene lactones differ significantly between plants grown in vitro and those grown in the field, and even between different cultivars. frontiersin.org For instance, the 'Arbo' variety of A. montana was found to have a much higher lactone content than the standard species. frontiersin.org Furthermore, analysis of different parts of the flower head in Arnica taxa revealed a specific distribution pattern, with lactone content increasing from the top of the corolla down to the ovary. mdpi.com
These findings suggest that the biosynthesis of this compound is also likely subject to such variations. A comparative analysis across different species would likely show differences in:
Gene Expression Levels: The expression of key biosynthetic genes, such as germacrene A synthase and specific cytochrome P450s, may vary, leading to different yields of the final product.
Enzyme Specificity: The enzymes in the pathway may have slightly different structures or efficiencies across species, potentially leading to the production of different derivatives.
Regulatory Networks: The transcription factors and epigenetic mechanisms controlling the biosynthetic gene cluster may differ, resulting in species-specific production profiles.
Understanding these differences is crucial for selecting the best natural sources for this compound and for bioengineering efforts aimed at its production.
Table 2: Documented Plant Sources of this compound
| Genus | Species | Family | Reference |
| Achillea | Achillea collina | Asteraceae | knapsackfamily.com |
| Achillea | Achillea lanulosa | Asteraceae | knapsackfamily.com |
| Achillea | Achillea millefolium | Asteraceae | researchgate.net |
| Tanacetum | Tanacetum macrophyllum | Asteraceae | pensoft.net |
Synthetic Methodologies and Analog Development for Hydroxyachillin
Total Synthesis Approaches for Hydroxyachillin
The total synthesis of guaianolides is a testament to the creativity and precision of synthetic chemistry, as these molecules feature a dense array of stereocenters and a challenging 5-7-5 fused ring system. nih.govd-nb.info While a specific total synthesis of this compound has not been prominently documented, the general strategies developed for other complex guaianolides are directly applicable.
Retrosynthetic analysis is the process of deconstructing a target molecule into progressively simpler precursors. For complex natural products like the guaianolides, this requires identifying strategic bonds for disconnection that lead to readily available or synthetically accessible starting materials. nih.gov The core of a guaianolide is the hydroazulene (5,7-fused bicyclic) skeleton, which presents a primary synthetic challenge. d-nb.info
Key strategies often focus on the formation of the seven-membered ring and the stereocontrolled installation of substituents. A common chiral pool approach begins with the abundant sesquiterpene lactone (–)-α-santonin. nih.gov This starting material already contains some of the required stereochemical information and can be converted to the guaianolide framework through a classic photochemical rearrangement. nih.govrsc.org Another powerful strategy involves a double allylation disconnection, which constructs the ten-carbon hydroazulene core from a ten-carbon and a five-carbon fragment. nih.gov For this compound, a retrosynthetic plan would need to strategically disconnect the γ-butyrolactone ring and key bonds within the seven-membered ring, while planning for the stereospecific introduction of the four stereocenters on the lactone and cyclopentane (B165970) rings. nih.gov
Table 1: Key Retrosynthetic Strategies for Guaianolide Synthesis
| Strategy | Description | Key Precursors/Reactions | Reference(s) |
| Chiral Pool Synthesis | Utilizes a readily available, enantiomerically pure natural product as a starting material to impart chirality to the final product. | (–)-α-santonin | nih.gov |
| Photochemical Rearrangement | A key transformation used in the chiral pool approach, where a dienone is photochemically rearranged to form the hydroazulene skeleton. | Dienone-based intermediates | nih.govrsc.org |
| Double Allylation | A convergent approach where two fragments are joined via allylation reactions to form the core structure. | A ten-carbon fragment and a five-carbon fragment | nih.gov |
| Ring-Closing Metathesis (RCM) | A powerful reaction for forming the seven-membered ring from a linear diene precursor. | Acyclic diene intermediates | rsc.org |
The construction of a molecule with multiple stereocenters, such as this compound, demands reactions that exhibit high stereoselectivity—the preferential formation of a single stereoisomer. egrassbcollege.ac.in The pursuit of complex natural products consistently drives the invention of new stereoselective methods. researchgate.net Asymmetric synthesis can be achieved through several techniques, including the use of chiral starting materials (chiral pool), the separation of enantiomers (resolution), or the use of chiral auxiliaries or catalysts. ethz.ch
In the context of guaianolide synthesis, a variety of stereoselective reactions are employed to control the intricate three-dimensional architecture. rsc.org These include diastereoselective aldol (B89426) reactions, diastereoselective allylations, and substrate-controlled epoxidations. rsc.orgacs.org For example, the synthesis of the guaianolide osmitopsin utilized a chemo-, regio-, and diastereoselective diepoxide opening as a key step to set the desired stereochemistry. acs.org The creation of this compound would necessitate precise control over its four contiguous stereocenters. This would likely involve a stereoselective ketone reduction to form the C4 hydroxyl group and stereocontrolled cyclization reactions to establish the relative configuration of the 5,7-fused ring system. nih.gov
Table 2: Examples of Stereoselective Reactions in Complex Synthesis
| Reaction Type | Description | Application in Synthesis | Reference(s) |
| Asymmetric Hydrogenation | Reduction of a prochiral double bond or ketone using a chiral catalyst to produce an enantiomerically enriched product. | Setting stereocenters in chiral alcohols or alkanes. | nih.gov |
| Diastereoselective Aldol Reaction | Formation of a β-hydroxy carbonyl compound where the stereochemistry of an existing chiral center directs the formation of new stereocenters. | Building carbon backbones with controlled stereochemistry. | rsc.org |
| Substrate-Controlled Allylation | Addition of an allyl group to a carbonyl, where the facial selectivity is controlled by the existing stereochemistry of the substrate. | Introduction of functionalized side chains with specific stereochemistry. | acs.org |
| Enantioselective Epoxidation | Formation of a chiral epoxide from a prochiral alkene using a chiral catalyst (e.g., Sharpless epoxidation). | Creating chiral building blocks for further elaboration. | acs.org |
The total synthesis of complex natural products is a field defined by persistent challenges and continuous innovation. scripps.edu The primary challenges in synthesizing guaianolides like this compound are their structural complexity, stereochemical density, and the inherent difficulty of constructing medium-sized (seven-membered) rings. nih.govrsc.org The vast oxidative and stereochemical diversity within the guaianolide family makes a single, unifying synthetic strategy difficult to achieve. nih.gov
To overcome these hurdles, chemists have developed innovative solutions that often increase synthetic efficiency and elegance. rsc.org One major area of innovation is the application of C–H oxidation reactions. rsc.org These methods allow for the direct conversion of a carbon-hydrogen bond into a carbon-oxygen or carbon-nitrogen bond, often at late stages of a synthesis. This can dramatically shorten synthetic routes by avoiding the need for pre-functionalized starting materials and extensive use of protecting groups. rsc.org Other innovations include the strategic use of powerful bond-forming reactions like palladium-catalyzed enyne cyclizations and ring-closing metathesis to efficiently construct the hydroazulene core. rsc.org The development of biomimetic syntheses, which attempt to mimic the proposed biosynthetic pathway, has also led to elegant and efficient routes to complex sesquiterpenoids. rsc.org
Development of Novel Stereoselective Reactions for this compound Construction (General for complex natural products)
Semi-Synthetic Strategies for this compound Derivatives
Semi-synthesis, or partial chemical synthesis, is a powerful alternative to total synthesis, particularly for molecules that are abundant in nature. wikipedia.org This approach uses a naturally sourced compound as a starting material and chemically modifies it in a few steps to produce novel derivatives. wikipedia.org It is often more cost-effective and efficient than total synthesis for structurally complex targets. scripps.edu
This compound is a naturally occurring compound, making it and its related precursors candidates for semi-synthetic modification. nih.gov A common strategy involves isolating an abundant precursor from a natural source and then performing chemical transformations to arrive at the target derivative. For instance, a more abundant guaianolide lacking the C4-hydroxyl group could potentially be isolated and this functionality could be installed via a stereoselective oxidation reaction.
More commonly, semi-synthesis is used to generate a library of analogs from the natural product itself to explore structure-activity relationships. nih.govmdpi.com The C4-hydroxyl group of this compound is a prime target for modification. Standard chemical reactions can be employed to create a variety of derivatives. nih.gov
Table 3: Common Semi-Synthetic Modifications of a Hydroxyl Group
| Reaction Type | Reagents | Product | Reference(s) |
| Esterification | Carboxylic acid, EDCl, DMAP | Ester | mdpi.com |
| Acylation | Acid chloride or anhydride, base | Ester | nih.gov |
| Carbonate Formation | Chloroformate (e.g., ethyl chloroformate), base | Carbonate | nih.gov |
| Carbamate Formation | Isocyanate or carbonyldiimidazole followed by an amine | Carbamate | nih.gov |
| Etherification | Alkyl halide, base (Williamson ether synthesis) | Ether | kib.ac.cn |
Chemoenzymatic synthesis merges the power of traditional organic synthesis with the high selectivity of biological catalysts (enzymes). unacademy.com This hybrid approach is exceptionally valuable for performing specific and stereoselective transformations on complex molecules under mild reaction conditions. unacademy.comnih.gov Enzymes can catalyze reactions with a level of regio- and stereoselectivity that is often difficult or impossible to achieve with conventional chemical reagents. rsc.org
For the generation of this compound analogs, a chemoenzymatic strategy could be employed in several ways. One could chemically synthesize a guaianolide core structure and then use an enzyme, such as a hydroxylase from the cytochrome P450 family, to introduce a hydroxyl group at a specific position with precise stereocontrol. nih.govchemrxiv.org This method allows for rapid access to a variety of oxidized analogs. Alternatively, enzymes like lipases or proteases can be used for the highly selective acylation or deacylation of hydroxyl groups on a precursor, which can be used to resolve racemic mixtures or to selectively protect or deprotect one alcohol in the presence of others. rsc.orgescholarship.org This combination of robust chemical methods for scaffold construction and precise enzymatic reactions for fine-tuning allows for the efficient and modular synthesis of novel natural product derivatives. nih.gov
Table 4: Enzyme Classes and Their Applications in Chemoenzymatic Synthesis
| Enzyme Class | Reaction Catalyzed | Application | Reference(s) |
| Hydroxylases (e.g., P450s) | C-H Oxidation (Hydroxylation) | Regio- and stereoselective introduction of hydroxyl groups. | nih.govchemrxiv.org |
| Lipases/Esterases | Esterification, Transesterification, Hydrolysis | Kinetic resolution of alcohols/esters; regioselective acylation/deacylation. | rsc.orgrsc.org |
| Oxidoreductases/Dehydrogenases | Oxidation of alcohols, Reduction of ketones | Stereoselective synthesis of chiral alcohols or ketones. | rsc.org |
| Glycosyltransferases | Formation of glycosidic bonds | Synthesis of glycoside analogs. | escholarship.org |
Modification of Naturally Occurring this compound Precursors
Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies
The exploration of this compound's therapeutic potential necessitates a thorough understanding of its structure-activity relationship (SAR). By systematically modifying its chemical structure and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features responsible for its effects. This knowledge is instrumental in the rational design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties.
Rational Design Principles for this compound Analogues
The design of this compound analogues is guided by established principles derived from the broader class of guaianolide sesquiterpene lactones. The biological activity of these compounds is often attributed to their capacity to act as alkylating agents, primarily through a Michael-type addition reaction with biological nucleophiles like the sulfhydryl groups of cysteine residues in proteins. mdpi.com
Key structural features of guaianolides that are considered crucial for their bioactivity and serve as a basis for rational analogue design include:
The α-methylene-γ-lactone Moiety: This reactive group is widely considered a primary pharmacophore for many sesquiterpene lactones. The exocyclic double bond is susceptible to nucleophilic attack, leading to the formation of covalent adducts with target proteins. digitellinc.comtaylorandfrancis.com Modification or reduction of this group typically leads to a significant loss of activity, highlighting its importance. taylorandfrancis.com
The Guaianolide Skeleton: The 5-7-5 fused ring system provides a rigid scaffold that orients the functional groups in a specific spatial arrangement for optimal interaction with biological targets. nih.gov
Hydroxyl Groups: The presence and position of hydroxyl groups can significantly influence the biological activity. Specifically, a hydroxyl group at the C-8 position, as seen in this compound, has been shown to enhance the potency of some guaianolides. nih.gov This is thought to occur through the formation of hydrogen bonds near the primary alkylating center, which may stabilize the covalent bond formed with the target. nih.gov
Esterification of Hydroxyl Groups: The conversion of hydroxyl groups into ester functionalities is a common strategy in the design of guaianolide analogues. Acyl groups can act as new binding sites and modulate the hydrophobicity of the molecule. mdpi.com Studies on related guaianolides have shown that esterification of the C-8 hydroxyl group can lead to a marked enhancement of biological activity. mdpi.com
These principles guide the selection of specific modifications to the this compound core to probe the SAR and develop analogues with desired biological profiles.
Synthetic Pathways for Structural Modifications of this compound Core
The synthesis of this compound analogues can be approached through semi-synthetic modifications of the natural product or through total synthesis. Given the complexity of the guaianolide skeleton, semi-synthesis is often a more practical approach when the parent compound is readily available.
Semi-synthetic Modifications:
A primary focus for the semi-synthetic modification of this compound is the C-8 hydroxyl group. Esterification is a straightforward and effective method to generate a series of analogues with varying properties.
Esterification of the C-8 Hydroxyl Group: The hydroxyl group at the C-8 position can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, in the presence of a suitable base. This allows for the introduction of a wide range of ester functionalities with different chain lengths, branching, and electronic properties.
A study on the related C-8 hydroxylated guaianolides, Salograviolide A and Salograviolide B, demonstrated the successful synthesis of a series of ester derivatives. mdpi.com This approach can be directly applied to this compound.
| Derivative | R Group (at C-8) | Relative Potency Change |
| Salograviolide B | -OH | Baseline |
| Compound 5 | -OCOCH3 | 50% decrease in IC50 |
| Compound 6 | -OCOCH2CH3 | 59% decrease in IC50 |
| Compound 7 | -OCO(CH2)2CH3 | 14% decrease in IC50 |
| Compound 8 | -OCO(CH2)3CH3 | 50% decrease in IC50 |
Table 1: Effect of C-8 Esterification on the Cytotoxicity of Salograviolide B against Colorectal Cancer Cells. mdpi.com
This table illustrates how modifying the ester chain length at the C-8 position can modulate the biological activity of a C-8 hydroxylated guaianolide. mdpi.com
Total Synthesis Approaches:
While more challenging, total synthesis offers the flexibility to create analogues with more profound structural changes that are not accessible through semi-synthesis. General strategies for the synthesis of the guaianolide core often involve:
Ring-closing Metathesis: This powerful reaction can be used to form the seven-membered ring of the guaianolide skeleton.
Cycloaddition Reactions: Diels-Alder or other cycloaddition strategies can be employed to construct the fused ring system.
Rearrangement Reactions: Photochemical rearrangements of other sesquiterpene lactone skeletons, such as eudesmanolides, can also provide access to the guaianolide core.
These synthetic methodologies provide a versatile toolbox for the generation of a diverse library of this compound analogues for comprehensive SAR studies.
Evaluation of Conformational Preferences of this compound and Its Analogues (General for SAR studies)
The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Therefore, understanding the conformational preferences of this compound and its analogues is an essential component of SAR studies. The rigid guaianolide framework imposes significant conformational constraints, but some flexibility exists, particularly in the seven-membered ring and in the orientation of substituents.
Several techniques are employed to evaluate the conformational landscape of these molecules:
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules. digitellinc.com Techniques such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information on through-space proximities between protons, which helps to define the relative stereochemistry and conformational preferences. digitellinc.com Variable temperature NMR experiments can also reveal information about dynamic processes and intramolecular hydrogen bonding. digitellinc.com
Computational Modeling: Molecular mechanics and quantum mechanical calculations are used to explore the potential energy surface of a molecule and identify low-energy conformers. auremn.org.br These computational methods can complement experimental data from NMR and provide insights into the relative stabilities of different conformations. auremn.org.br The combination of NMR data with computational ensembles can offer a comprehensive understanding of the molecule's three-dimensional structure in solution. digitellinc.com
X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides a definitive solid-state structure of the molecule. This information is invaluable for understanding the precise spatial arrangement of atoms and can be used to validate computational models.
By analyzing the conformational preferences of a series of this compound analogues and correlating these with their biological activities, a more detailed and accurate SAR model can be developed. This, in turn, facilitates the design of new compounds with optimized three-dimensional structures for enhanced therapeutic effects.
Pharmacological Modulatory Mechanisms of Hydroxyachillin
Cellular and Subcellular Mechanisms of Action of Hydroxyachillin
This compound, a sesquiterpene lactone, exerts its pharmacological effects through a variety of cellular and subcellular mechanisms. Research into this compound has revealed its ability to modulate critical intracellular signaling pathways, influence gene expression, and potentially interact with fundamental cellular processes. The following sections detail the known modulatory mechanisms of this compound at the cellular level.
Modulation of Intracellular Signaling Cascades by this compound
Intracellular signaling pathways are complex networks that transmit signals from a cell's surface to its interior, dictating cellular responses. mdpi.com These cascades often involve second messengers and a series of protein phosphorylations. mdpi.com this compound has been shown to interfere with these pathways, most notably by influencing the activity of key protein kinases.
One of the most clearly defined mechanisms of this compound is its inhibitory effect on Protein Kinase C (PKC). nih.govncats.io PKC is a family of protein kinase enzymes that play crucial roles in controlling the function of other proteins through phosphorylation and are involved in numerous signal transduction cascades. researchgate.net
Research using a model of inflammation induced by 4-beta-phorbol 12-myristate 13-acetate (PMA) in mouse ears has provided direct evidence for this mechanism. nih.gov PMA is a potent activator of PKC, and its topical application induces a significant inflammatory response. nih.gov In these studies, this compound was found to significantly inhibit the PMA-induced ear swelling in a dose-dependent manner. nih.gov Histological analysis confirmed a great reduction in the signs of inflammation in tissues treated with this compound. nih.gov These findings strongly suggest that the inhibition of PKC is a primary mechanism behind the anti-inflammatory properties of this compound. nih.govncats.io
Table 1: Effect of this compound on PMA-Induced Inflammation
| Experimental Model | Inducing Agent | Key Enzyme Mediator | Observed Effect of this compound | Reference |
| Mouse Ear Edema | Phorbol 12-myristate 13-acetate (PMA) | Protein Kinase C (PKC) | Significant, dose-dependent inhibition of swelling and vascular permeability. | nih.gov |
Effects of this compound on Second Messenger Systems
Second messengers are small intracellular molecules that are rapidly generated or released to transmit signals from receptors to downstream targets. wikipedia.org Their formation leads to the activation of intracellular signaling cascades. wikipedia.org Key examples include cyclic AMP, calcium ions, and diacylglycerol (DAG). wikipedia.org
The established inhibitory action of this compound on Protein Kinase C (PKC) places it as a modulator of signaling pathways dependent on the second messenger diacylglycerol (DAG). nih.govncats.io In many signaling cascades, the hydrolysis of membrane phospholipids (B1166683) generates DAG, which in turn binds to and activates conventional and novel PKC isoforms. nih.gov By inhibiting PKC, this compound effectively intercepts the signal transmitted by DAG, thereby downregulating the subsequent cellular responses, such as inflammation. nih.govresearchgate.net While there is no direct evidence that this compound alters the production or concentration of DAG itself, its action on a primary downstream target of DAG confirms its role as a modulator of this second messenger system. Diacylglycerol kinases (DGKs) are enzymes that terminate DAG signaling by converting it to phosphatidic acid, acting as a functional switch. wikipedia.orgguidetopharmacology.org The interference with PKC by this compound represents another mode of regulating the output of this critical signaling hub.
This compound Interactions with Cellular Receptors and Transporters
The interaction of a compound with cellular receptors (proteins that bind to specific molecules) and transporters (proteins that move substances across membranes) is fundamental to its mechanism of action. mdpi.com These interactions can initiate signaling cascades or alter the intracellular concentration of the compound or other molecules. mdpi.com
Currently, specific cell surface receptors or membrane transporters that directly bind to this compound have not been extensively documented in publicly available research. However, the known biological activities suggest it effectively enters cells to engage with intracellular targets like PKC. Many sesquiterpene lactones are known to exert their effects by alkylating thiol groups on intracellular proteins via Michael addition, a mechanism that may bypass the need for a specific membrane receptor. mdpi.com This chemical reactivity could be a key feature of how this compound and related compounds achieve their cellular effects. mdpi.com
Regulation of Gene Expression and Protein Synthesis by this compound
Gene expression is the tightly regulated process by which information from a gene is used to synthesize a functional product, such as a protein. pressbooks.publumenlearning.com Malfunctions in this process can lead to diseases like cancer. pressbooks.pubnih.gov Computational biology approaches have identified this compound as a significant modulator of gene expression.
Using the Connectivity Map (CMap), a database of gene expression profiles from human cells treated with various small molecules, researchers have connected this compound to the reversal of disease-related gene signatures. mdpi.combiorxiv.org In one study investigating the progression of papillary thyroid cancer, a specific gene expression signature was identified. mdpi.com When this signature was queried against the CMap database, this compound was one of six compounds found to have a high negative connectivity score, indicating its potential to reverse the cancer-associated gene expression profile and prevent the progression from normal to early-stage cancer cells. mdpi.com Similar computational analyses have suggested this compound may also reverse gene expression signatures associated with cellular stress. google.com
Table 2: Identification of this compound as a Gene Expression Modulator via CMap Analysis
| Disease/Condition Studied | Methodology | Finding | Implication | Reference |
| Papillary Thyroid Cancer | CMap query with disease-specific gene signature | This compound identified as one of six compounds with a high negative connectivity score. | Potential to reverse the carcinogenic gene expression profile. | mdpi.com |
| Cellular Stress | CMap query with stress-related biomarker signature | This compound identified as a potential therapeutic for decreasing stress based on its opposing gene expression profile. | Potential to mitigate cellular stress responses by modulating gene expression. | google.com |
These findings demonstrate that a key pharmacological mechanism of this compound involves altering the transcriptional landscape of the cell, thereby influencing protein synthesis and cellular function. mdpi.comgoogle.com
Influence of this compound on Mitochondrial Function and Bioenergetics
Mitochondria are crucial organelles responsible for generating most of the cell's supply of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation and are central to cellular metabolism and bioenergetics. nih.gov
While direct studies on the effect of this compound on mitochondrial function are limited, extensive research on the broader class of sesquiterpene lactones reveals significant mitochondrial modulation. Several studies have shown that various sesquiterpene lactones can directly interfere with mitochondrial oxidative phosphorylation. nih.gov For example, compounds like helenalin (B1673037) and tenulin (B101169) markedly inhibit "state 3" respiration (the active, ATP-producing state) in isolated liver mitochondria and stimulate "state 4" respiration (the resting state). nih.gov Furthermore, these compounds were found to stimulate mitochondrial ATPase activity and induce mitochondrial swelling, indicating a direct impact on the integrity and function of the inner mitochondrial membrane. nih.gov
In the context of cancer, other sesquiterpene lactones have been shown to target mitochondria in tumor cells selectively. researchgate.net They can induce the formation of reactive oxygen species (ROS), collapse the mitochondrial membrane potential, and trigger the release of cytochrome c, which are key events in initiating the mitochondrial pathway of apoptosis (programmed cell death). researchgate.netfrontiersin.org
Table 3: Reported Effects of Sesquiterpene Lactones (SLs) on Mitochondrial Function
| Sesquiterpene Lactone(s) | Experimental System | Key Mitochondrial Effects | Reference |
| Helenalin, Hymenoxon, etc. | Isolated Mouse Hepatic Mitochondria | Inhibition of "state 3" respiration; Stimulation of "state 4" respiration; Stimulation of ATPase activity; Induction of mitochondrial swelling. | nih.gov |
| Janerin, Subluteolide, etc. | Mitochondria from U87 Glioma Cells | Selective inhibition of succinate (B1194679) dehydrogenase (Complex II); Increased ROS formation; Collapse of membrane potential; Cytochrome c release. | researchgate.net |
| Deoxymikanolide | Trypanosoma cruzi | Depolarization of the mitochondrial membrane. | conicet.gov.ar |
Given that this compound is a sesquiterpene lactone, it is plausible that it shares these mitochondrial-modulating properties. This represents an important area for future investigation to fully elucidate its mechanisms of action, particularly in cancer biology.
Molecular Targeting and Ligand-Macromolecule Interactions of this compound
The elucidation of the pharmacological mechanisms of a bioactive compound like this compound commences with the identification and characterization of its interactions with biological macromolecules. Understanding these molecular events is fundamental to deciphering its therapeutic and modulatory effects.
Identification of Direct Molecular Targets of this compound via Affinity-Based Probes (General for target identification)
Identifying the direct molecular targets of a compound is a primary challenge in drug discovery and chemical biology. nih.gov Affinity-based probes (AfBPs) represent a powerful strategy for this purpose. nih.govenamine.net These probes are engineered molecules comprising three essential components: a recognition group that selectively binds to the protein of interest, a reactive or photoreactive group for covalent labeling, and a reporter group (such as an alkyne or azide) for detection and enrichment via click chemistry. nih.gov
One common method within this category is photoaffinity labeling (PAL). enamine.net In PAL, the probe is designed with a photo-reactive moiety, such as a diazirine, benzophenone, or aryl azide. enamine.net Upon photoirradiation, these groups generate highly reactive species that form a covalent bond with adjacent amino acid residues of the target protein. enamine.net This permanent linkage allows for the subsequent isolation, enrichment, and identification of the target protein, often using mass spectrometry-based proteomic techniques. nih.govenamine.net This approach enables the discovery of specific protein interactions in complex biological systems, including within living cells, providing crucial insights into a compound's mechanism of action. enamine.net
In Silico Modeling of this compound-Target Interactions (e.g., Molecular Docking)
In silico modeling techniques, particularly molecular docking, are computational methods used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. mdpi.comnanopharm.co.uk These simulations provide valuable insights into the molecular basis of a ligand-target interaction before committing to extensive laboratory experiments. cellandgene.com
For sesquiterpene lactones like this compound, molecular docking studies have been employed to explore potential interactions with protein targets relevant to inflammation and other disease processes. mdpi.comuca.es For instance, docking studies on compounds isolated from plants known to contain this compound have been performed to predict binding energies and interaction modes with targets like the main protease (Mpro) of viruses. mdpi.com Such analyses can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the protein's binding site. While specific, detailed docking studies for this compound against a wide array of targets are still emerging, the methodology remains a critical tool for hypothesis generation in understanding its pharmacological profile. waset.orgcore.ac.ukresearchgate.net
Biophysical Characterization of this compound Binding to Macromolecules (General for ligand-target studies)
Following the identification of potential targets, biophysical techniques are employed to validate and quantify the binding interaction between the ligand (this compound) and the macromolecule. creative-biostructure.com These methods provide quantitative data on binding affinity, kinetics, stoichiometry, and thermodynamics. diva-portal.orgupatras.gr
Commonly used biophysical assays include:
Surface Plasmon Resonance (SPR): A label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. creative-biostructure.comreadcrystalbio.com It provides kinetic data, including association (kon) and dissociation (koff) rates, from which the binding affinity (KD) can be calculated. readcrystalbio.com
Isothermal Titration Calorimetry (ITC): Considered the gold standard for binding analysis, ITC directly measures the heat released or absorbed during a binding event. upatras.gr This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment. upatras.gr
Thermal Shift Assays (TSA) / Differential Scanning Fluorimetry (DSF): These assays measure the change in the melting temperature (Tm) of a target protein upon ligand binding. creative-biostructure.comdiva-portal.org A significant shift in Tm indicates a stabilizing interaction, confirming binding. diva-portal.org NanoDSF is a modern variant of this technique. readcrystalbio.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close contact with the protein, mapping the binding epitope. creative-biostructure.com Changes in the protein's NMR spectrum upon ligand addition can also confirm binding and provide structural information about the complex. upatras.gr
In Vitro Pharmacological Investigations of this compound
In vitro studies using cell-based models are essential for characterizing the biological activities of this compound at the cellular level, providing a bridge between molecular interactions and physiological effects.
Anti-Inflammatory Modulatory Effects of this compound in Cell Culture Models
This compound has demonstrated notable anti-inflammatory properties in various in vitro models. nih.gov A key mechanism underlying the anti-inflammatory action of many sesquiterpene lactones is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). researchgate.netresearchgate.net NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. snu.ac.krmdpi.com
Studies on this compound isolated from Tanacetum microphyllum have shown that it can significantly inhibit the accumulation of TNF-α in macrophages. sid.ir Furthermore, this compound has been identified as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways in vitro. nih.gov The inhibition of these enzymes reduces the production of prostaglandins (B1171923) and leukotrienes, respectively, which are key lipid mediators of inflammation. nih.gov Investigations revealed that this compound inhibited prostaglandin (B15479496) synthetase with an ED50 of 10⁻⁴ M and soybean lipoxygenase with a more potent ED50 of 2.6 x 10⁻⁵ M, suggesting its anti-inflammatory action may be significantly driven by the inhibition of leukotriene synthesis. nih.gov
The tables below summarize the findings from in vitro anti-inflammatory studies on this compound.
Table 1: In Vitro Anti-Inflammatory Effects of this compound
| Cell Model/System | Inflammatory Stimulus | Observed Effect | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Macrophages | Not specified | Inhibition of TNF-α accumulation | Downregulation of pro-inflammatory cytokine production | sid.ir |
| Bovine Seminal Vesicular Microsomes | Arachidonic Acid | Inhibition of prostaglandin synthetase (ED50 = 10⁻⁴ M) | Cyclooxygenase (COX) Inhibition | nih.gov |
| Soybean Lipoxygenase Assay | Linoleic Acid | Inhibition of lipoxygenase (ED50 = 2.6 x 10⁻⁵ M) | Lipoxygenase (LOX) Inhibition | nih.gov |
Note: Data for related compounds are included to illustrate common mechanisms for this class of molecules.
Antioxidant System Modulation by this compound in Cellular Assays
Oxidative stress is intrinsically linked to inflammation, and compounds with antioxidant properties can mitigate inflammatory processes. nih.gov Cellular antioxidant activity can be assessed through various assays that measure the ability of a compound to either directly scavenge reactive oxygen species (ROS) or to enhance the cell's endogenous antioxidant defense systems. mdpi.combmglabtech.com
A critical endogenous defense mechanism is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.gov Activation of Nrf2 leads to its translocation into the nucleus, where it induces the expression of a battery of antioxidant and detoxifying enzymes, such as glutathione (B108866) peroxidases and glutathione S-transferases. nih.gov While direct studies detailing this compound's specific effects on the Nrf2 pathway are not extensively documented, other natural flavonoids have been shown to protect cells from oxidative damage by activating this very pathway. nih.gov
Common cellular assays used to evaluate antioxidant potential include:
Cellular Antioxidant Activity (CAA) Assay: This assay uses a fluorescent probe like DCFH-DA within cells to measure the scavenging of ROS generated by an initiator like AAPH. abcam.comnih.gov
Hydroxyl Radical Antioxidant Capacity (HORAC) Assay: This method specifically measures the capacity of a compound to neutralize hydroxyl radicals, a highly damaging ROS. cellbiolabs.com
Nrf2 Translocation Assays: These assays, often using immunofluorescence or gene reporter systems, directly measure the activation and nuclear translocation of Nrf2, indicating an upregulation of cellular antioxidant defenses. nih.govnih.gov
Although plants containing this compound are noted for their antioxidant properties, further specific research is required to fully elucidate the direct modulatory effects of purified this compound on these cellular antioxidant systems. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Class / Type |
|---|---|
| This compound | Sesquiterpene Lactone |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory Cytokine |
| Interleukin-1β (IL-1β) | Pro-inflammatory Cytokine |
| Interleukin-6 (IL-6) | Pro-inflammatory Cytokine |
| Prostaglandins | Lipid Mediators |
| Leukotrienes | Lipid Mediators |
| Arachidonic Acid | Fatty Acid |
| Linoleic Acid | Fatty Acid |
| Lipopolysaccharide (LPS) | Endotoxin |
| Phorbol 12-myristate 13-acetate (PMA) | PKC Activator |
| 6-hydroxyrubiadin | Anthraquinone |
| Hydroxygenkwanin | Flavone |
Antimicrobial Activity of this compound against Pathogenic Microorganisms (In Vitro)
This compound, a sesquiterpene lactone, has demonstrated notable antimicrobial properties against a range of pathogenic microorganisms in laboratory settings. Research indicates its potential as a selective antibacterial agent. One study highlighted its moderate to high antibacterial activity against all tested bacterial pathogens researchgate.net.
The antimicrobial efficacy of plant extracts containing sesquiterpene lactones, such as those from the Achillea genus, has been compared to conventional antibiotics. For instance, an alcoholic extract of Achillea millefolium was tested against various microorganisms, including Escherichia coli, Proteus mirabilis, Enterobacter aerogenes, Candida albicans, and Aspergillus niger. The study revealed selective activities against some of these organisms, with Minimum Inhibitory Concentrations (MICs) ranging from 0.0625 mg/ml to 0.25 mg/ml and a Minimum Bactericidal Concentration (MBC) of 0.0313 mg/ml to 0.25 mg/ml researchgate.net. These findings underscore the potential of such compounds in the development of new antimicrobial drugs researchgate.net.
The broad-spectrum antimicrobial activity of certain compounds involves mechanisms like penetration of bacterial cell membranes, leading to intracellular damage and cell death microbiochemjournal.com. This has been observed against both Gram-positive and Gram-negative bacteria, as well as fungi and viruses microbiochemjournal.com. Some agents are effective even at low concentrations and with short contact times microbiochemjournal.com. This efficacy extends to antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) microbiochemjournal.com.
Table 1: In Vitro Antimicrobial Activity of Achillea millefolium Extract
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/ml) | Minimum Bactericidal Concentration (MBC) (mg/ml) |
|---|---|---|
| Various Bacteria | 0.0625 - 0.25 | 0.0313 - 0.25 |
Data sourced from a study on the alcoholic extract of Achillea millefolium. researchgate.net
Cytomodulatory Effects of this compound on Specific Cell Lines (e.g., Proliferation, Apoptosis Induction)
This compound exhibits cytomodulatory effects, influencing cell proliferation and inducing apoptosis in specific cell lines. These actions are central to its potential as a therapeutic agent. Cytomodulatory peptides, for example, have been shown to inhibit the growth of cancer cells nih.gov.
The process of apoptosis, or programmed cell death, is a regulated mechanism to eliminate damaged or unwanted cells nih.govplos.org. Dysregulation of apoptosis is a hallmark of many diseases, including cancer, where there is often an imbalance between cell proliferation and cell death ualberta.ca. The induction of apoptosis is a key mechanism of many chemotherapeutic drugs ualberta.ca.
Apoptosis can be triggered through various signaling pathways and is characterized by morphological changes such as cell shrinkage and membrane blebbing wu.ac.thbdbiosciences.com. One of the early signs of apoptosis is the externalization of phosphatidylserine (B164497) residues on the cell membrane ualberta.ca. Studies have shown that certain compounds can induce these apoptotic features in cancer cell lines ualberta.cawu.ac.th.
Furthermore, some compounds can arrest the cell cycle at specific phases, thereby inhibiting cell proliferation ualberta.cawu.ac.th. For instance, a study on a sulfonamide derivative demonstrated its ability to induce cell cycle arrest at the G2/M phase in K562 leukemia cells and at the G0/G1 phase in Jurkat cells ualberta.ca. This cell cycle blockade can be a precursor to apoptosis, especially if the cellular damage is too severe to be repaired wu.ac.th. The inhibition of cell proliferation is often correlated with an increase in the doubling time of the cell population wu.ac.th.
The intrinsic pathway of apoptosis involves the mitochondria, where stress can lead to the release of pro-apoptotic factors like cytochrome-C wu.ac.th. This, in turn, can activate caspases, which are key executioners of the apoptotic process nih.gov. Some compounds have been shown to induce apoptosis through the loss of mitochondrial membrane potential and subsequent activation of caspases ualberta.ca.
Table 2: Cytomodulatory Effects of a Sulfonamide Derivative on Leukemia Cell Lines
| Cell Line | Effect | Mechanism |
|---|---|---|
| K562 | Cell cycle arrest at G2/M phase | Activation of extrinsic and intrinsic apoptosis pathways, increased FasR and AIF expression, loss of mitochondrial potential, caspase-3 activation. |
| Jurkat | Cell cycle arrest at G0/G1 phase | Involvement of intrinsic apoptosis, loss of mitochondrial potential, reduced Survivin expression, phosphatidylserine exposure. |
Data from a study on a new 2,4- Dinitrobenzenesulfonamide derivative. ualberta.ca
Immunomodulatory Effects of this compound in Lymphocyte and Macrophage Cultures
This compound demonstrates immunomodulatory effects by influencing the activity of key immune cells such as lymphocytes and macrophages. Plant-derived polysaccharides, for example, are known to regulate the immune system by activating T cells, B lymphocytes, macrophages, and natural killer cells, as well as promoting the production of cytokines frontiersin.org.
The immunomodulatory actions of these compounds on macrophages are often achieved through the generation of reactive oxygen species (ROS), secretion of cytokines, and enhancement of cell proliferation and phagocytic activity frontiersin.org. Macrophages can be activated by binding to specific receptors on their surfaces, initiating an immune response frontiersin.org. For instance, certain polysaccharides can stimulate macrophages to produce nitric oxide (NO), a crucial signaling molecule in immune and inflammatory responses frontiersin.org. This process can be mediated by the activation of transcription factors like NF-κB, which regulates the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) frontiersin.org.
Similarly, flavonoids have been shown to enhance lymphocyte proliferation by increasing the levels of interleukin-2 (B1167480) (IL-2), a cytokine vital for T lymphocyte proliferation unair.ac.id. Flavonoids can also activate natural killer (NK) cells, leading to the production of interferon-gamma (IFN-γ), a primary macrophage-activating cytokine unair.ac.id. These actions highlight the potential of natural compounds to modulate both innate and adaptive immune responses. Some studies have shown that extracts containing these compounds can increase macrophage phagocytosis activity and lymphocyte proliferation in vitro unair.ac.id.
Table 3: Immunomodulatory Effects of a Plant Extract on Immune Cells
| Immune Cell Type | Observed Effect | Potential Mechanism |
|---|---|---|
| Macrophages | Increased phagocytic activity | Activation via surface receptors, leading to cytokine secretion (e.g., NO). |
| Lymphocytes | Enhanced proliferation | Increased IL-2 levels, stimulation of T-cell and B-cell differentiation. |
Based on findings from studies on plant-derived immunomodulators. frontiersin.orgunair.ac.id
Preclinical Animal Model Studies Investigating this compound's Mechanistic Effects
Mechanistic Insights from Inflammatory Animal Models Treated with this compound (e.g., Carrageenan-Induced Paw Edema)
Preclinical studies using animal models of inflammation have provided significant insights into the mechanistic effects of this compound. The carrageenan-induced paw edema model in mice and rats is a widely used and well-established method for evaluating the anti-inflammatory activity of novel compounds nih.govthieme-connect.comptfarm.plmdpi.com. This model is characterized by an acute, non-immune, and reproducible inflammatory response mdpi.com.
This compound has demonstrated marked anti-inflammatory activity in the carrageenan-induced paw edema model in mice nih.govthieme-connect.com. The inflammatory response in this model is biphasic, allowing for the prediction of the likely biological targets of the test compound mdpi.com. The initial phase involves the release of histamine, serotonin, and bradykinin, while the later phase is mediated by prostaglandins and leukotrienes.
In vitro experiments have shown that this compound can act as a dual inhibitor of cyclooxygenase (COX) and soybean lipoxygenase nih.gov. The inhibition of prostaglandin synthetase by this compound required higher concentrations than those needed to inhibit soybean lipoxygenase, suggesting that the inhibition of leukotriene synthesis may be a key component of its anti-inflammatory activity in vivo nih.gov.
The carrageenan-induced inflammation model can also lead to systemic changes, including an increase in acute-phase proteins like C-reactive protein and fibrinogen, and a lung inflammatory process nih.gov. Studies have observed an elevated expression of tissue factor and pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in the inflamed paw and lung tissues nih.govsemanticscholar.org. The ability of a compound to reduce these markers further elucidates its anti-inflammatory mechanism.
Table 4: Effect of Achillea Extract on Carrageenan-Induced Paw Edema in Rats
| Treatment | Percent Reduction of Edema |
|---|---|
| Achillea Extract Gel | 48.1% |
| Ruscus Extract Gel | 18.8% |
| Diclosal Emulgel (Standard) | 47% |
Data from a study on the topical application of plant extracts. ptfarm.pl
This compound's Influence on Oxidative Stress Markers in Animal Models (General for in vivo mechanistic studies)
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of various diseases. Animal models are instrumental in investigating how compounds like this compound can modulate oxidative stress markers.
In some animal models, the induction of a pathological condition, such as polycystic ovary syndrome (PCOS) using testosterone (B1683101) propionate (B1217596) (TP), has been shown to significantly increase levels of malondialdehyde (MDA), a marker of lipid peroxidation openveterinaryjournal.com. This indicates an increase in oxidative stress openveterinaryjournal.com. Conversely, treatments that can lower these elevated MDA levels suggest an antioxidant effect.
Studies on viral infections in mice have also demonstrated changes in oxidative stress markers. For example, murine norovirus infection led to increased total oxidative status (TOS) in the brain and liver, and changes in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione reductase (GR) in various tissues mdpi.com. A decrease in total antioxidant capacity (TAC) can lead to reduced resilience of the body mdpi.com.
Furthermore, in models of testicular pathologies like varicocele, an increase in lipid peroxidation and a decrease in testicular antioxidant status are observed nih.gov. The administration of antioxidants has been shown to reverse these pathological consequences, highlighting the role of oxidative stress in the condition nih.gov. Similarly, both hyperthyroidism and hypothyroidism can induce oxidative stress in the testes, as reflected by changes in H2O2 production and lipid peroxidation nih.gov.
The evaluation of a compound's effect on these oxidative stress markers in various animal models provides crucial information about its potential to mitigate oxidative damage in vivo.
Table 5: Changes in Oxidative Stress Markers in a Murine Norovirus Infection Model
| Organ | Change in Total Oxidative Status (TOS) | Change in Total Antioxidant Capacity (TAC) | Change in Antioxidant Enzyme Activity |
|---|---|---|---|
| Brain | Increased | Increased | - |
| Liver | Increased | - | Reduced SOD, MnSOD, CAT, GR activity |
| Kidney | Significantly Reduced | - | Higher MnSOD activity |
| Lung | - | - | Unchanged GR activity |
Data from a study on mice infected with murine norovirus 1. mdpi.com
Effects of this compound on Microbiota Composition and Function in Animal Models (If emerging in research)
The gut microbiota plays a crucial role in host health, influencing metabolism, immunity, and protection against pathogens nih.gov. Emerging research is exploring how various compounds affect the composition and function of the gut microbiota in animal models. While direct studies on this compound's effects on microbiota are not yet prevalent, related research provides a framework for future investigations.
Dietary interventions have been shown to rapidly alter the gut microbiota composition. For instance, high-fat diets are associated with a decrease in beneficial commensals like Faecalibacterium and an increase in species like Alistipes and Bacteroides mdpi.com. Long-term dietary habits are considered important in shaping the gut microbiota mdpi.com.
Antibiotic treatment can significantly disrupt the microbial equilibrium, reducing species diversity and leading to the loss of key functional taxa news-medical.net. This can increase susceptibility to colonization by pathogens news-medical.net. In animal models, antibiotic-induced loss of gut microbiome diversity has been correlated with other health issues news-medical.net.
The dominant bacterial phyla in the human gut are Firmicutes and Bacteroidetes, and animal models are selected based on the similarity of their gut microbiota to humans nih.govfrontiersin.org. For instance, rats have been found to have a more similar baseline gut microbiota to humans than mice nih.gov.
Studying the effects of a compound on the gut microbiota in animal models would involve analyzing changes in the abundance of different bacterial phyla and species. This can be achieved by homogenizing the gut content of mice for co-housing studies or by using germ-free animal models inoculated with specific microbiota nih.gov. Such studies would provide valuable insights into whether this compound's therapeutic effects are mediated, in part, by its influence on the gut microbiome.
Table 6: Common Bacterial Phyla in the Gut and Factors Influencing Their Composition
| Bacterial Phylum | Common Influence on Abundance |
|---|---|
| Firmicutes | Increased with high-fat diets, predominant in many mammalian species. |
| Bacteroidetes | Reduced with high-fat diets, predominant in many mammalian species. |
| Proteobacteria | Increased with high-fat diets. |
| Lactobacillus | Increased with fructans and galactooligosaccharides; decreased with whey and pea protein. |
| Bifidobacterium | Increased with fructans and galactooligosaccharides; increased with whey and pea protein. |
Information compiled from general research on gut microbiota. mdpi.comfrontiersin.org
Chemoinformatic and Computational Approaches in Hydroxyachillin Research
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling for Hydroxyachillin and its Analogues
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to understanding how the chemical structure of this compound and its analogues correlates with their biological functions and physicochemical properties. nih.govwisdomlib.org The core principle of SAR is that similar molecules tend to exhibit similar activities. wikipedia.org These analyses involve systematically modifying functional groups on the parent molecule and observing the resulting changes in activity, which helps to identify the key structural features—or pharmacophore—responsible for its biological effects. nih.govnih.gov
For sesquiterpene lactones like this compound, SAR studies often focus on modifications to the lactone ring, the α,β-unsaturated carbonyl group, and various hydroxyl or ester functionalities. researchgate.netresearchgate.net For instance, the presence and stereochemistry of hydroxyl groups can be critical. In a study of related compounds, the displacement or methylation of a key hydroxyl group led to a complete loss of activity, suggesting its essential role in forming hydrogen bonds with target residues. nih.gov The α-methylene-γ-lactone moiety, common in many sesquiterpene lactones, is often a crucial determinant of biological activity, including anti-inflammatory and cytotoxic effects.
While specific, comprehensive SAR studies on a wide range of synthetic this compound analogues are not extensively documented in the reviewed literature, general principles can be inferred from studies on similar compounds. nih.gov For example, the lipophilicity and electronic properties of substituents can significantly impact a molecule's ability to cross cell membranes and interact with its target. researchgate.net
SPR modeling connects a molecule's structure to its physical properties like solubility, melting point, and boiling point. wisdomlib.orgmdpi.com These properties are critical for drug development, influencing absorption, distribution, metabolism, and excretion (ADME). nih.gov By developing quantitative models, the properties of new, unsynthesized analogues can be predicted, saving time and resources. nih.govnih.gov
Table 1: Key Structural Features of Sesquiterpene Lactones and Their General Role in Biological Activity
| Structural Feature | General Importance in SAR | Potential Impact on this compound's Activity |
| α-Methylene-γ-lactone | Often essential for covalent bonding with biological nucleophiles (e.g., cysteine residues in proteins), contributing to cytotoxicity and anti-inflammatory effects. | Likely a key contributor to its mechanism of action, including the inhibition of inflammatory pathways. nih.gov |
| Hydroxyl Groups | Location and stereochemistry are critical for hydrogen bonding interactions within target binding sites. nih.gov | The specific position and orientation of the hydroxyl group in this compound are presumed to be crucial for its activity. uca.es |
| Cyclopentenone Ring | Can participate in Michael additions, contributing to bioactivity. | The core ring structure provides a rigid scaffold for the presentation of functional groups. |
| Alkyl Substituents | Influence lipophilicity, steric hindrance, and overall shape, affecting target binding and pharmacokinetic properties. | The methyl groups on the this compound scaffold affect its conformation and interaction with targets. |
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling represents a mathematical formalization of SAR principles. wikipedia.org It aims to create a statistical model that quantitatively correlates the chemical structure of a series of compounds with their biological activity. ijnrd.orgjocpr.com The general form of a QSAR model is: Activity = f(physicochemical properties and/or structural properties) + error. wikipedia.org
The process involves calculating a set of numerical values, known as molecular descriptors, for each compound in a series. These descriptors can quantify various aspects of the molecule, such as:
Lipophilic properties: logP (partition coefficient), which measures hydrophobicity. scienceforecastoa.com
Electronic properties: Electronegativity, dipole moment, and parameters describing electron-donating or -withdrawing effects. rsc.org
Steric properties: Molecular weight, volume, surface area, and specific steric parameters. ijnrd.org
Topological descriptors: Indices that describe molecular shape and branching. mdpi.com
Once these descriptors are calculated for a set of this compound derivatives, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the predictive model. ijnrd.orgjournaljpri.com A robust QSAR model can then be used to predict the activity of newly designed derivatives before they are synthesized, prioritizing the most promising candidates for further investigation. researchgate.net
While the search results did not yield specific QSAR models developed exclusively for this compound, the methodology is widely applied to natural product derivatives. rasayanjournal.co.innih.gov For example, 2D and 3D-QSAR studies on other complex natural products have successfully identified the key descriptors that govern their activity, such as specific electrostatic and steric fields. researchgate.net A hypothetical QSAR study on this compound derivatives would provide valuable insights into which structural modifications would most effectively enhance its desired biological activities, such as its anti-inflammatory effects. nih.gov
Pharmacophore Modeling and Virtual Screening for this compound Target Identification
Pharmacophore modeling is a powerful computational technique used to distill the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to trigger a specific biological response. nih.govdovepress.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged centers. ijrpr.com A pharmacophore model can be created based on the structure of a known active ligand (ligand-based) or the structure of the biological target's binding site (structure-based). nih.goveurofinsdiscovery.com
Once a pharmacophore model for this compound is developed, it can be used as a 3D query in a process called virtual screening. ijrpr.comsourceforge.io This involves searching large databases of chemical compounds to find other molecules that match the pharmacophore model. eurofinsdiscovery.com This can lead to the discovery of new compounds with potentially similar or improved activity, possibly with different chemical scaffolds.
Conversely, in a process known as reverse virtual screening or target fishing, the structure of an active compound like this compound can be screened against a database of pharmacophore models derived from known biological targets. frontiersin.orglilab-ecust.cn This approach can help identify potential protein targets for a natural product whose mechanism of action is unknown. dovepress.comlilab-ecust.cn The PharmMapper server, for example, is a tool designed for this purpose, identifying potential targets by matching the small molecule to a large library of receptor-based pharmacophore models. lilab-ecust.cn Studies have used such methods to screen natural products, including this compound, against various targets to predict their interactions. waset.org
Molecular Dynamics Simulations to Understand this compound Conformational Dynamics and Interactions
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ebsco.comnih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed, atomistic view of how molecules behave, change shape (conformation), and interact with their environment, such as a protein target or a solvent. nih.govmdpi.com
For this compound, MD simulations can be used to:
Explore Conformational Flexibility: Understand the different shapes this compound can adopt in solution. This is crucial as the biologically active conformation may not be the lowest energy state. nih.gov
Analyze Ligand-Receptor Interactions: Once a potential protein target is identified (e.g., through pharmacophore modeling or docking), MD simulations can model the stability of the this compound-protein complex. They can reveal key amino acid residues involved in the binding and the specific interactions (like hydrogen bonds) that hold the molecule in place. waset.org
Refine Docking Poses: Virtual screening and docking provide a static snapshot of binding. MD simulations can refine these initial poses, providing a more dynamic and accurate picture of the binding event. chemcomp.com
The insights from MD simulations are invaluable for rational drug design, helping to explain SAR data at a molecular level and guiding the design of analogues with improved binding affinity and specificity. nih.gov
Network Pharmacology Approaches for Predicting this compound's Polypharmacology
Network pharmacology is an emerging discipline that integrates systems biology, bioinformatics, and pharmacology to understand the effects of drugs on a whole-system level. ualberta.ca It moves beyond the "one drug, one target" paradigm to embrace the concept of polypharmacology, where a single compound often interacts with multiple targets to produce its therapeutic effect. core.ac.uk This is particularly relevant for natural products, which have co-evolved with biological systems.
The network pharmacology workflow typically involves:
Identifying Potential Targets: Using databases and prediction tools to compile a list of likely protein targets for a given compound, such as this compound. mdpi.com
Constructing Networks: Building interaction networks that connect the drug to its targets, and these targets to specific diseases or biological pathways. mdpi.com
A study applying a network-based approach to analyze various compounds, including this compound, demonstrated its potential for polypharmacology. core.ac.uk Such analyses can create a "drug-target-pathway" map, providing a holistic view of how this compound exerts its anti-inflammatory and other biological effects by modulating a complex network of interactions rather than a single target. mdpi.com This approach is instrumental in transforming traditional empirical medicine into modern evidence-based science. ualberta.ca
Future Directions and Translational Perspectives in Hydroxyachillin Research
Emerging Methodologies for Hydroxyachillin Research and Development
Advancements in analytical and computational techniques are set to revolutionize the study of natural products like this compound. Future research will increasingly rely on these emerging methodologies to enhance the efficiency of discovery, characterization, and development.
One key area of development is in the targeted isolation and identification of sesquiterpene lactones. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy-based tools, such as the in silico NMR spectra annotation tool SMART 2.0, can rapidly identify specific chemical moieties within crude extracts or fractions. acs.org This allows researchers to selectively target and isolate compounds like this compound with greater speed and precision. acs.org Furthermore, established techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) continue to be refined for better separation and analysis of complex mixtures containing sesquiterpene lactones. researchgate.net
Computational methods are also becoming indispensable. Large-scale databases like the Connectivity Map (CMap), which links gene expression profiles with small molecules, offer a powerful platform for drug repurposing and hypothesis generation. mdpi.comgoogle.com By querying this database with a disease-specific gene signature, researchers can identify compounds, including this compound, that may reverse the disease phenotype, pointing towards new therapeutic applications. mdpi.comgoogle.com
In the realm of biosynthesis, genome editing technologies like CRISPR/Cas are poised to provide unprecedented insights. tandfonline.com These tools can be used to manipulate the biosynthetic pathways of sesquiterpene lactones in their native plant species. tandfonline.com This allows for a deeper understanding of their production and regulation, and potentially enables the engineered production of this compound or novel derivatives.
| Methodology | Application in this compound Research | Reference |
| Advanced NMR Annotation (e.g., SMART 2.0) | Targeted and rapid isolation from natural product extracts. | acs.org |
| Connectivity Map (CMap) | Identifying new therapeutic indications by matching gene expression signatures. | mdpi.comgoogle.com |
| Genome Editing (e.g., CRISPR/Cas) | Elucidating and engineering biosynthetic pathways for increased yield or novel derivatives. | tandfonline.com |
| High-Performance Liquid Chromatography (HPLC) | Quantitative and qualitative analysis for purification and quality control. | researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of this compound and related volatile or derivatized compounds. | researchgate.net |
Potential for Biomarker Discovery Related to this compound's Activity
A biomarker is a measurable indicator of a biological state or condition. scielo.org.mx The interaction of this compound with biological systems can produce unique molecular signatures, which hold significant potential for the discovery of new biomarkers for disease diagnosis, prognosis, or therapeutic response.
Gene expression profiling has emerged as a particularly fruitful area. Studies have identified this compound as a compound capable of reversing gene expression signatures associated with specific diseases. For instance, in a study on papillary thyroid cancer, a specific gene expression signature was used to query the Connectivity Map database, which suggested this compound as a potential therapeutic agent. mdpi.com Similarly, this compound was identified as a potential modulator of gene expression signatures related to high-stress states and stress disorders. googleapis.comnih.gov The genes within these signatures (e.g., FKBP5) could serve as biomarkers to predict a patient's response to a this compound-based therapy. nih.gov
Proteomics offers another avenue for biomarker discovery. researchgate.net As this compound exerts its effects, it alters the expression levels of various proteins. Identifying these differentially expressed proteins can reveal biomarkers indicative of the compound's activity or the pathological state it modifies. researchgate.net For example, proteomic analysis of tissues treated with compounds from the Tanacetum genus, a source of this compound, has helped characterize their neuroprotective effects, pointing to proteins that could act as biomarkers for treatment efficacy. researchgate.net
Finally, this compound itself could serve as a biomarker. Its presence in the body could indicate the consumption of certain plants, such as German chamomile, where it is found as austricin, a synonym.
| Research Area | Biomarker Potential | Associated Compound/Gene | Reference |
| Papillary Thyroid Cancer | Therapeutic response | This compound | mdpi.com |
| Stress Disorders | Therapeutic response, disease state | This compound, FKBP5 | googleapis.comnih.gov |
| Atopic Dermatitis | Disease-related pathways | This compound | medrxiv.org |
| Food Consumption | Dietary intake | Austricin (this compound) |
Integration of Omics Technologies in this compound Mechanistic Studies (e.g., Proteomics, Metabolomics)
To move beyond identifying the biological activities of this compound and to understand how it works, an integrated, multi-omics approach is essential. mdpi.com Omics technologies provide a global view of molecules within a cell or organism, including genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). wikipedia.orgfrontiersin.org
Proteomics is crucial for identifying the direct protein targets of this compound and the downstream changes in protein expression and signaling pathways. researchgate.netdntb.gov.ua Given this compound's known anti-inflammatory properties, proteomics can be used to analyze changes in inflammatory-related proteins in macrophages or other immune cells following treatment. researchgate.net This can pinpoint the specific pathways, such as the NF-κB signaling pathway, that are modulated by the compound. researchgate.net
Transcriptomics , the study of the complete set of RNA transcripts, can reveal how this compound alters gene expression on a global scale. Transcriptome-wide association studies (TWAS) can link the genetic basis of a disease with gene expression changes, and have implicated this compound in relation to atopic dermatitis. medrxiv.org Such studies provide a broad, unbiased view of the cellular processes affected by the compound. nih.gov
Metabolomics , the analysis of metabolites, can shed light on how this compound affects cellular metabolism. wikipedia.org By profiling the changes in small molecules within a cell or tissue after treatment, researchers can understand the metabolic reprogramming induced by this compound, which may be central to its mechanism of action in diseases like cancer.
Integrating these omics datasets provides a comprehensive, systems-level understanding of this compound's mechanism of action, from gene to protein to metabolic function. mdpi.com
Strategic Development of this compound-Based Research Probes (General for chemical biology tools)
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov Developing this compound-based research probes is a strategic priority for elucidating its molecular targets and mechanisms of action. The inherent reactivity of the α-methylene-γ-lactone group, a common feature in many biologically active sesquiterpene lactones, makes it an ideal starting point for designing covalent probes. tandfonline.com
The development process for a this compound-based probe would involve several key steps:
Pharmacophore Identification : The core structure of this compound responsible for its biological activity is the primary scaffold.
Linker Attachment : A chemical linker would be attached to a position on the this compound molecule that does not disrupt its binding to its target.
Reporter Tag Conjugation : A reporter tag, such as a fluorophore (for fluorescent probes) or a biotin (B1667282) tag (for affinity purification), is attached to the linker. nih.govmdpi.com
These probes can then be used in a variety of applications. Activity-Based Probes (ABPs) are a class of chemical probes that covalently bind to the active state of an enzyme, allowing for the specific detection of enzymatic activity in complex biological samples like cell lysates or even in living cells. nih.gov A this compound-based ABP could be used to identify the specific enzymes it inhibits.
Fluorescent probes, which emit light upon binding to their target, are invaluable for cellular imaging. mdpi.com A fluorescently-tagged this compound could be used to visualize its subcellular localization and interaction with target proteins in real-time using techniques like confocal microscopy. nih.govmdpi.com The development of such tools is critical for moving from knowing that this compound has an effect to understanding precisely where and how that effect is initiated. celtarys.com
Conceptual Frameworks for Advancing this compound Research Towards Novel Biological Insights
A conceptual framework is a structure that researchers create to guide their investigation, connecting concepts and theories to explain the phenomenon being studied. researchgate.netnih.gov To fully unlock the potential of this compound, a deliberate and integrated conceptual framework is needed. This framework should guide research from foundational chemistry to translational applications.
A proposed framework for future this compound research could be built on the following pillars:
Systematic Mechanistic Elucidation : This involves moving beyond simple activity screening. It prioritizes the use of integrated omics technologies (proteomics, transcriptomics, metabolomics) to generate a systems-level understanding of the compound's effects. mdpi.com The data from these studies would be used to build detailed models of the signaling pathways modulated by this compound.
Target Deconvolution through Chemical Biology : This pillar focuses on the strategic design and synthesis of this compound-based chemical probes (as described in 7.4). nih.gov These tools would be used to definitively identify and validate the direct molecular targets of this compound, providing a clear starting point for understanding its mechanism.
Computationally-Guided Discovery : This involves leveraging in silico methods like molecular docking and large-scale data mining (e.g., Connectivity Map) to formulate new hypotheses. mdpi.com This can predict new therapeutic uses for this compound and guide the rational design of more potent or selective derivatives.
Integrated Knowledge Synthesis : The framework must ensure that findings from each pillar inform the others. For example, a protein target identified via a chemical probe can be further investigated using omics to understand its downstream effects. Conversely, a pathway identified through omics can become the focus for targeted probe development.
By adopting such a framework, the research community can move beyond isolated discoveries and build a comprehensive, interconnected understanding of this compound's biology, paving the way for novel biological insights and accelerating its path toward potential clinical applications. researchgate.netblainy.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
